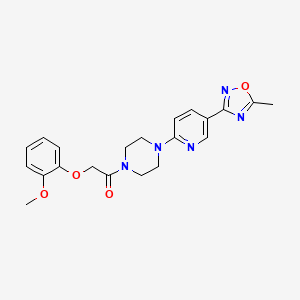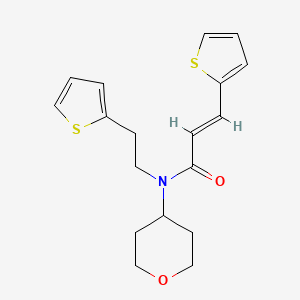![molecular formula C16H18ClN5 B2970131 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612523-77-0](/img/structure/B2970131.png)
1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It’s also related to the class of pyrimidines .
Scientific Research Applications
Synthesis and Characterization
1-(4-Chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been synthesized and characterized through various methods, providing insights into their structural and chemical properties. For instance, Titi et al. (2020) synthesized pyrazole derivatives, including those related to the core structure of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and characterized them using FT-IR, UV–visible spectroscopy, NMR, mass spectroscopy, and X-ray crystallography. These compounds exhibited specific geometric parameters and crystalline forms, which were corroborated by theoretical physical and chemical property calculations (Titi et al., 2020).
Biological Activities
The scientific research applications of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives extend to various biological activities. These compounds have shown potential in antitumor, antifungal, and antibacterial domains. For example, the research by Titi et al. (2020) also highlighted the origin of biological activity against breast cancer and microbes, confirming the potential pharmacophore sites responsible for these activities through the synthesized pyrazole derivatives (Titi et al., 2020).
Anticancer Properties
Specifically focusing on anticancer properties, some derivatives have been evaluated for their efficacy against cancer cell lines. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated their cytotoxic activities against HCT-116 and MCF-7 cell lines, shedding light on their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their anticancer efficacy (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Activities
Furthermore, derivatives of 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been explored for their insecticidal and antimicrobial potentials. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclic compounds and assessed their activity against Pseudococcidae insects and various microorganisms, indicating their usefulness in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-3-21(4-2)15-14-9-20-22(16(14)19-11-18-15)10-12-5-7-13(17)8-6-12/h5-9,11H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOAELCHSHUBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323528 |
Source


|
| Record name | 1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804583 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
612523-77-0 |
Source


|
| Record name | 1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)



![3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2970059.png)
![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)
![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2970070.png)
![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)